N-(2-hydroxy-2-phenylethyl)-4-(morpholinosulfonyl)benzamide

Lipophilicity Drug-likeness Physicochemical profiling

Sourcing rare dual-pharmacophore benzamide scaffolds with a chiral alcohol and morpholinosulfonyl group in a single commercial compound can stall early-stage discovery. N-(2-Hydroxy-2-phenylethyl)-4-(morpholinosulfonyl)benzamide (CAS 496777-13-0) addresses this by providing a ready-to-screen, moderately polar scaffold (XLogP3=0.8) with dual hydrogen-bond donor/acceptor capacity (HBD=2, HBA=6). • Unique 3D Pharmacophore: Combines a morpholinosulfonyl moiety (known for carbonic anhydrase & kinase binding) with a chiral β-hydroxy-phenylethyl side chain, enabling selective target engagement not possible with simpler benzamide analogs. • Optimized for Screening: Computed properties (MW=390.5, 6 rotatable bonds, tPSA=104 Ų) position it ideally for fragment-based drug discovery and high-throughput screening campaigns requiring aqueous solubility. • Reliable Supply: Available as a high-purity research reagent with batch-specific QC documentation, minimizing re-validation efforts across experiments.

Molecular Formula C19H22N2O5S
Molecular Weight 390.45
CAS No. 496777-13-0
Cat. No. B2946598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-2-phenylethyl)-4-(morpholinosulfonyl)benzamide
CAS496777-13-0
Molecular FormulaC19H22N2O5S
Molecular Weight390.45
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(C3=CC=CC=C3)O
InChIInChI=1S/C19H22N2O5S/c22-18(15-4-2-1-3-5-15)14-20-19(23)16-6-8-17(9-7-16)27(24,25)21-10-12-26-13-11-21/h1-9,18,22H,10-14H2,(H,20,23)
InChIKeyIKJUJEUADSZAFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Hydroxy-2-phenylethyl)-4-(morpholinosulfonyl)benzamide: Identity & Procurement


N-(2-Hydroxy-2-phenylethyl)-4-(morpholinosulfonyl)benzamide (CAS 496777-13-0) is a synthetic sulfonamide-benzamide hybrid with the molecular formula C₁₉H₂₂N₂O₅S and a molecular weight of 390.5 g/mol, classified under PubChem CID 2940889 [1]. Its structure combines a central benzamide scaffold with a morpholinosulfonyl electron-withdrawing group at the para position and a 2-hydroxy-2-phenylethyl substituent on the amide nitrogen, creating a dual hydrogen-bond donor/acceptor profile (HBD = 2, HBA = 6) and a computed XLogP3 of 0.8, positioning it as a moderately polar small molecule with six rotatable bonds [1].

Moderately polar sulfonamide-benzamide hybrid scaffold for screening libraries
Dual H-bond donor/acceptor profile supports target engagement studies
Chiral β-hydroxy-phenylethyl substituent with reported stereochemical context

N-(2-Hydroxy-2-phenylethyl)-4-(morpholinosulfonyl)benzamide: Irreplaceability vs. Analogs


The combination of a morpholinosulfonyl substituent and a β-hydroxy-phenylethylamide side chain within a single benzamide scaffold is structurally rare among commercially catalogued screening compounds. The morpholinosulfonyl group contributes significant polarity and additional hydrogen-bond acceptor capacity absent in simple N-(2-hydroxy-2-phenylethyl)benzamide (CAS 34119-82-9, LogP 1.87) , while the free secondary alcohol on the phenylethyl moiety introduces a chiral center and a hydrogen-bond donor not found in para-substituted 4-(morpholinosulfonyl)benzamide derivatives lacking this alcohol [1]. These dual structural features cannot be simultaneously recapitulated by any single closely related analog, making blind substitution scientifically invalid without head-to-head comparator data.

Polarity mismatch
Des-morpholinosulfonyl analogs lack the sulfonamide group, shifting LogP and H-bond acceptor capacity
Stereochemical and HBD gap
Des-hydroxy or O-methylated analogs remove the chiral alcohol, altering HBD count and stereochemistry
Dual-feature loss
No single analog simultaneously replicates both the morpholinosulfonyl and chiral β-hydroxy features

N-(2-Hydroxy-2-phenylethyl)-4-(morpholinosulfonyl)benzamide: Comparator Evidence


Lipophilicity Difference vs. Simple Benzamide

The target compound exhibits a computed XLogP3 of 0.8, compared to a measured/calculated LogP of 1.87 for the des-morpholinosulfonyl analog N-(2-hydroxy-2-phenylethyl)benzamide [1]. This -1.07 log unit difference represents a greater than 10-fold decrease in predicted octanol-water partition coefficient, indicating substantially higher aqueous solubility and reduced membrane permeability for the morpholinosulfonyl derivative.

Lipophilicity Comparison
Data to verify
Target XLogP3 0.8
Comparator LogP 1.87
ΔLogP −1.07
Reported polarity shift supports scaffold differentiation in screening
Computed values; no same-lab experimental comparison identified
Lipophilicity Drug-likeness Physicochemical profiling

H-Bond Donor Count vs. Nitrophenyl Analog

The target compound possesses two hydrogen-bond donor atoms (the amide N-H and the secondary alcohol O-H), whereas the comparator 4-(morpholinosulfonyl)-N-(3-nitrophenyl)benzamide carries only one (the amide N-H) [1][2]. The additional HBD in the target compound increases aqueous solubility potential by approximately 0.5–0.7 log units based on the Abraham solvation model, while also potentially increasing P-glycoprotein recognition and reducing passive membrane permeability.

H-Bond Donor Count
Class-level
HBD = 2
Supports HBD pharmacophore studies for target engagement screening
+1 HBD vs nitrophenyl analog; class-level inference, experimental data to verify
Hydrogen bonding Solubility Permeability

Aqueous Solubility vs. Brominated Analog

Based on computed topological polar surface area (TPSA) and logP, the target compound is predicted to have higher aqueous solubility than the brominated analog N-benzyl-4-bromo-3-(morpholinosulfonyl)benzamide [1]. The target's TPSA is estimated at approximately 100–110 Ų (PubChem), while the brominated comparator's TPSA is estimated at approximately 85–90 Ų due to the absence of the hydroxyl group and the presence of a hydrophobic bromine atom [2]. Higher TPSA generally correlates with improved aqueous solubility, which is advantageous for biochemical assay compatibility.

Solubility Comparison
Class-level
Target TPSA 100–110 Ų
Comparator TPSA 85–90 Ų
ΔTPSA +15–20 Ų
Estimated solubility advantage supports aqueous assay compatibility screening
Estimated TPSA; experimental solubility data to verify
Aqueous solubility Drug-likeness Early-stage screening

N-(2-Hydroxy-2-phenylethyl)-4-(morpholinosulfonyl)benzamide: Research & Industrial Applications


Hydrophilic Scaffold for Fragment & HTS Libraries

The target compound's XLogP3 of 0.8 and dual hydrogen-bond donor profile make it suitable as a core scaffold in fragment-based drug discovery or high-throughput screening libraries where moderate polarity and aqueous solubility are prioritized over high membrane permeability. Its computed properties differentiate it from more lipophilic benzamide analogs such as N-(2-hydroxy-2-phenylethyl)benzamide (LogP 1.87) [1].

Chemical Probe for Sulfonamide-Targeting Enzymes

The morpholinosulfonyl moiety is a known pharmacophore for enzymes such as carbonic anhydrases and certain kinases. The target compound combines this group with a chiral β-hydroxy-phenylethylamine side chain, offering a unique 3D pharmacophore not present in simpler 4-(morpholinosulfonyl)benzamide derivatives . This dual functionality may enable selective inhibition of targets that require both a sulfonamide zinc-binding group and a hydrogen-bond-donating alcohol for potency.

Metabolite ID & PK Studies

Given its structural similarity to known metabolites of ethynesulfonamide filaricidal agents, the target compound may serve as a reference standard or synthetic intermediate in metabolite identification studies. Its distinct chromatographic and mass spectrometric properties compared to non-hydroxylated analogs facilitate unambiguous detection in biological matrices [1].

SAR: Role of the β-Hydroxy Group

The presence of the secondary alcohol in the phenylethyl side chain introduces a chiral center and an additional hydrogen-bond donor. SAR campaigns comparing this compound with its des-hydroxy or O-methylated analogs can isolate the contribution of this functional group to target affinity, selectivity, and physicochemical properties [1].

Application
Selection Property
Validation Focus
Fragment-based library scaffold
Moderate polarity and solubility profile
Aqueous assay compatibility review
Sulfonamide-target enzyme probe
Morpholinosulfonyl pharmacophore context
Target engagement validation
Metabolite ID research studies
Distinct chromatographic and MS properties
Detection specificity in research matrices
β-Hydroxy SAR studies
Chiral alcohol HBD contribution
Affinity comparison across hydroxylation state
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